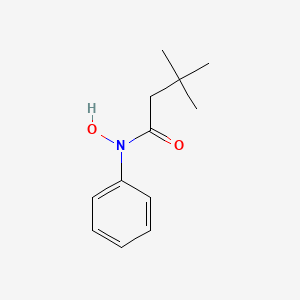

N-Hydroxy-3,3-dimethyl-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-3,3-dimethyl-N-phenylbutanamide is a synthetic amide derivative characterized by a hydroxy group attached to the nitrogen atom, a phenyl ring, and a branched 3,3-dimethylbutanamide backbone. These compounds are synthesized via Baeyer-Villiger oxidation of 3,3-dimethyl-2,6-diarylpiperidin-4-ones followed by condensation with thiosemicarbazide, yielding derivatives with N-hydroxy and thiosemicarbazone functionalities . The N-hydroxy group is critical for bioactivity, likely through metal chelation or enzyme inhibition mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with phenylhydroxylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,3-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of derivatives related to N-Hydroxy-3,3-dimethyl-N-phenylbutanamide in treating neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated efficacy in inhibiting key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters essential for cognitive function. For instance, novel derivatives have shown promising results in both in-vitro and in-vivo models, indicating their potential as therapeutic agents for Alzheimer's disease by enhancing cholinergic signaling and reducing neuroinflammation .

Antibacterial Activity

this compound has been evaluated for its antibacterial properties against various bacterial strains. In studies, it was found to exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The compound was tested using the well diffusion method, showing varying degrees of activity compared to standard antibiotics .

| Bacteria | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 49 | Highly active |

| Bacillus cereus | 48 | Highly active |

| Pseudomonas aeruginosa | 40 | Highly active |

| Escherichia coli | 44 | Highly active |

Synthetic Methodologies

Green Chemistry Approaches

The synthesis of this compound can be achieved through environmentally friendly methods such as biocatalytic reduction using Baker's yeast. This method not only enhances the operational stability of the catalyst but also allows for high yields under mild conditions. The process is considered green due to its minimal environmental impact compared to traditional chemical synthesis methods that often involve hazardous reagents .

Oxidative Reactions

Another notable application involves the use of this compound in tandem oxidative reactions. The compound can serve as a precursor for synthesizing various functionalized small molecules through α-hydroxylation and β-acetalization reactions. These reactions have been shown to proceed efficiently at room temperature without the need for metal catalysts, making them advantageous for producing complex molecules with diverse substitution patterns .

Case Studies

Case Study 1: Neuroprotective Efficacy in Alzheimer's Models

In a recent study, novel derivatives based on this compound were synthesized and evaluated for their neuroprotective effects. The results indicated that these compounds could significantly reverse memory impairment in animal models induced by scopolamine. The treatment led to an increase in brain-derived neurotrophic factor (BDNF) levels and a reduction in pro-inflammatory cytokines, suggesting a multifaceted approach to combating neurodegeneration .

Case Study 2: Antibacterial Screening

A comprehensive screening of this compound against common bacterial pathogens revealed its potential as an antibacterial agent. The study employed various bacterial strains and demonstrated that the compound exhibited a pronounced inhibitory effect on bacterial growth compared to standard antibiotics, highlighting its potential for development into new antibacterial therapies .

Mechanism of Action

The mechanism of action of N-Hydroxy-3,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of N-hydroxy amides is highly influenced by substituents on the aromatic rings and the flexibility of the backbone. Key comparisons include:

N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones (Compounds 28–32)

- Structure : Feature a rigid piperidin-4-one core with aryl rings (e.g., p-chloro, p-fluoro) and a thiosemicarbazone group .

- Activity :

- Compound 31 (p-chloro substituents) exhibited broad-spectrum antibacterial activity (against Staphylococcus aureus, Salmonella typhii, etc.) and strong antifungal effects (Aspergillus flavus, Microsporum gypseum) .

- Electron-withdrawing groups (e.g., -Cl, -F) enhanced activity compared to electron-donating groups (-CH₃, -OCH₃) due to improved electrophilicity and membrane penetration .

N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide

- Structure : Contains a fluorophenyl group and a 3,3-dimethylbutanamide chain but lacks the N-hydroxy moiety .

- Activity: Limited data are available, but the absence of the N-hydroxy group likely reduces antimicrobial potency compared to hydroxy-substituted analogs.

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N,3-dimethylbutanamide

N-Cyclohexyl-3-methylbutanamide

- Structure : Lacks aromatic rings and the N-hydroxy group, featuring a cyclohexyl substituent .

- Activity: Primarily studied for non-antimicrobial applications (e.g., surfactants), highlighting the necessity of aryl and hydroxy groups for antimicrobial effects.

Comparative Data Table

*Hypothetical activity inferred from analogs.

Biological Activity

N-Hydroxy-3,3-dimethyl-N-phenylbutanamide, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article delves into the compound's antibacterial and antifungal properties, potential applications in neurodegenerative diseases, and overall pharmacological relevance.

Chemical Structure and Properties

This compound can be represented by the molecular formula C10H13NO2 and is classified under the category of hydroxamic acids. Its structure includes a hydroxylamine moiety linked to a phenylbutanamide, which is significant for its biological activity.

Antibacterial and Antifungal Activity

Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties.

Antibacterial Studies

A study synthesized various derivatives of this compound and evaluated their antibacterial activity against several strains of bacteria. The results indicated that:

- Compound 32 showed broad-spectrum activity against gram-positive and gram-negative bacteria, except for Escherichia coli.

- Compound 30 was notably effective against Klebsiella pneumoniae.

- Compound 29 demonstrated strong antifungal activity against Aspergillus flavus and Microsporum gypseum, with compound 32 being particularly potent against Rhizopus .

The following table summarizes the antibacterial activity of selected compounds derived from this compound:

| Compound | Bacteria Strain | Activity Level |

|---|---|---|

| 29 | Aspergillus flavus | Strong |

| 30 | Klebsiella pneumoniae | Moderate |

| 32 | Staphylococcus aureus | High |

| 32 | Escherichia coli | None |

Methodology for Antibacterial Testing

The antibacterial efficacy was assessed using the well diffusion method on nutrient agar plates. The inhibition zones were measured to determine the effectiveness of each compound against the bacterial strains .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of compounds similar to this compound in models of Alzheimer's disease. These studies highlighted that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Hydroxy-3,3-dimethyl-N-phenylbutanamide derivatives?

A four-step strategy is commonly employed:

- Step 1 : Condensation of 3-methylbutan-2-one, substituted benzaldehydes, and ammonium acetate under acidic conditions yields 3,3-dimethyl-2,6-diarylpiperidin-4-one intermediates.

- Step 2 : Baeyer-Villiger oxidation using m-chloroperbenzoic acid (m-CPBA) introduces the N-hydroxy group, avoiding lactone formation due to steric hindrance from the dimethyl groups.

- Step 3 : Thiosemicarbazone derivatives are synthesized via refluxing with thiosemicarbazide in ethanol. This method ensures high yields (70–85%) and scalability for structural diversification .

Q. How can the purity and structural integrity of N-Hydroxy-3,3-dimethyl derivatives be validated?

Key analytical methods include:

- Melting Point Analysis : Determines compound purity (e.g., derivatives reported in the range 160–220°C).

- Spectroscopy :

- FT-IR : Confirms functional groups (e.g., N–O stretch at ~930 cm⁻¹, C=S at ~1250 cm⁻¹).

- NMR : Chair conformation of the piperidin-4-one ring is inferred from coupling constants (J = 10–12 Hz for axial protons).

- Elemental Analysis : Validates stoichiometric ratios (C, H, N within ±0.3% of theoretical values) .

Q. What are the critical physicochemical properties of this compound?

Experimental data includes:

- Boiling Point : 441.8°C at 760 mmHg.

- Density : 1.113 g/cm³.

- Hydrogen Bonding : 2 donors and 2 acceptors, influencing solubility in polar aprotic solvents (e.g., DMSO).

- LogP : Calculated at 2.7, suggesting moderate lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., –NO₂, –Cl): Enhance antibacterial potency against Staphylococcus aureus (MIC 12.5–25 µg/mL) by increasing electrophilicity.

- Bulkier Substituents : Reduce activity against Gram-negative bacteria (e.g., Salmonella typhii) due to impaired membrane penetration.

- Thiosemicarbazone Moiety : Critical for chelating metal ions in microbial enzymes (e.g., urease inhibition) .

Q. What advanced techniques resolve stereochemical conformations of N-Hydroxy derivatives?

- X-ray Crystallography : Confirms chair conformation of the piperidin-4-one ring.

- Dynamic NMR : Detects restricted rotation of the N-hydroxy group (ΔG‡ ~18 kcal/mol).

- Molecular Modeling : DFT calculations align with observed coupling constants (J values) to validate stereoelectronic effects .

Q. What in vitro models are used to evaluate antimicrobial efficacy?

- Agar Diffusion Assay : Zones of inhibition measured against Vibrio cholerae and Shigella flexneri.

- MIC Determination : Broth microdilution in Mueller-Hinton medium (24–48 hr incubation).

- Synergy Studies : Combinatorial testing with β-lactams shows additive effects (FIC index ≤0.5) .

Q. How can stability under varying laboratory conditions be assessed?

- Forced Degradation Studies :

- Thermal Stability : HPLC monitoring after 72 hr at 40°C (degradation <5%).

- Photostability : Exposure to UV light (λ = 254 nm) for 24 hr.

- pH Stability : Incubation in buffers (pH 3–10) reveals hydrolysis above pH 8 .

Q. Methodological Considerations

- Contradictions in Data : While reports a boiling point of 441.8°C, computational models (e.g., EPI Suite) may underestimate this due to hydrogen bonding. Empirical validation is recommended .

- Limitations of Antibacterial Assays : Activity against E. coli is often negligible, likely due to efflux pump mechanisms. Efflux inhibitors (e.g., PAβN) can be co-administered to probe resistance .

Properties

CAS No. |

918107-01-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-hydroxy-3,3-dimethyl-N-phenylbutanamide |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-11(14)13(15)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |

InChI Key |

VUGFQGDKSULLDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)N(C1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.